Cathepsin Inhibitor I

Beschreibung

BenchChem offers high-quality Cathepsin Inhibitor I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cathepsin Inhibitor I including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

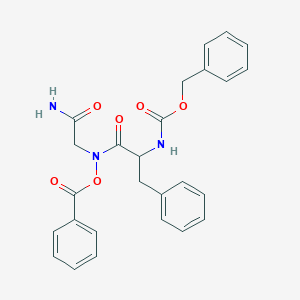

Molekularformel |

C26H25N3O6 |

|---|---|

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

[(2-amino-2-oxoethyl)-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate |

InChI |

InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33) |

InChI-Schlüssel |

IQOSOYJXVWLYJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz) Mechanism of Action

Executive Summary

Cathepsin Inhibitor I (Chemical Name: Z-Phe-Gly-NHO-Bz or Benzyloxylcarbonyl-L-phenylalanyl-glycine-hydroxamic acid benzyl ester) is a potent, cell-permeable, and irreversible inhibitor targeting cysteine proteases, specifically Cathepsins B, L, and S .[1][2][3] Unlike broad-spectrum inhibitors like E-64, Cathepsin Inhibitor I utilizes a peptidyl hydroxamic acid ester scaffold to covalently modify the active site cysteine thiolate.

This guide details the physicochemical mechanism of inhibition, its downstream biological consequences (autophagy blockage and apoptosis induction), and validated protocols for its application in drug discovery and cell biology research.

Part 1: Chemical & Mechanistic Profile

Chemical Identity

-

Common Name: Cathepsin Inhibitor I

-

IUPAC Name: Benzyl N-[(2S)-1-[[2-(benzyloxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

-

CAS Number: 118292-22-1

-

Molecular Formula: C₂₆H₂₇N₃O₅

-

Target Class: Cysteine Cathepsins (Papain superfamily)[4]

Mechanism of Inhibition

The inhibitory action of Z-Phe-Gly-NHO-Bz is driven by its hydroxamic acid ester (NHO-Bz) "warhead." This moiety acts as a suicide substrate for the catalytic cysteine residue (Cys25 in papain numbering) within the cathepsin active site.

-

Recognition: The peptidyl backbone (Z-Phe-Gly) mimics the natural substrate, positioning the inhibitor within the S2 and S1 subsites of the enzyme. The hydrophobic Phenylalanine (Phe) side chain anchors the molecule in the S2 hydrophobic pocket.

-

Nucleophilic Attack: The active site cysteine thiolate (Cys-S⁻) performs a nucleophilic attack on the carbonyl carbon of the hydroxamic acid ester.

-

Covalent Modification: This attack forms a tetrahedral intermediate. Unlike standard peptide substrates, the NHO-Bz group acts as a leaving group or undergoes rearrangement (often forming a stable sulfenamide or thiocarbamate adduct), resulting in the irreversible acylation or alkylation of the active site cysteine.

-

Inactivation: The enzyme is permanently locked in an inactive state, unable to process further substrates.

Visualization: Molecular Inhibition Pathway

Figure 1: The irreversible inhibition mechanism where the catalytic cysteine attacks the inhibitor's carbonyl warhead.[2]

Part 2: Biological Context & Applications

Disruption of Autophagic Flux

Cathepsins B, L, and S are essential for the degradation of autophagic cargo within the lysosome. By inhibiting these enzymes, Cathepsin Inhibitor I prevents the breakdown of autophagosomes and their contents (e.g., p62, LC3-II).

-

Outcome: Accumulation of LC3-II (lipidated form) and p62/SQSTM1.

-

Interpretation: An increase in LC3-II levels after treatment indicates a block in degradation (flux inhibition), not necessarily an induction of autophagy.

Induction of Apoptosis

Prolonged inhibition or high concentrations of Cathepsin Inhibitor I can lead to Lysosomal Membrane Permeabilization (LMP) .

-

Mechanism: The accumulation of undigested substrates causes lysosomal swelling and rupture.

-

Consequence: Release of remaining active cathepsins (if any) or other pro-apoptotic factors into the cytosol, triggering mitochondrial outer membrane permeabilization (MOMP) and caspase-dependent or independent apoptosis. Notably, Z-Phe-Gly-NHO-Bz has been shown to induce apoptosis in cancer cells via a p53-independent mechanism.

Visualization: Cellular Workflow

Figure 2: Cellular impact pathway showing dual outcomes of autophagy blockage and apoptosis induction.

Part 3: Experimental Protocols

Protocol 1: In Vitro Enzymatic Inhibition Assay (IC50 Determination)

Purpose: To quantify the potency of Cathepsin Inhibitor I against purified Cathepsin B or L.

Materials:

-

Recombinant Human Cathepsin B or L.

-

Fluorogenic Substrate: Z-Arg-Arg-AMC (for Cat B) or Z-Phe-Arg-AMC (for Cat L).

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.

-

Inhibitor Stock: 10 mM in DMSO.

Workflow:

-

Enzyme Activation: Dilute enzyme in Assay Buffer (containing DTT) and incubate at room temperature for 15 minutes. This reduces the active site cysteine.

-

Inhibitor Dilution: Prepare a serial dilution of Cathepsin Inhibitor I (e.g., 0.1 nM to 10 µM).

-

Pre-incubation: Add 10 µL of inhibitor dilution to 80 µL of activated enzyme. Incubate for 15–30 minutes at 37°C to allow covalent modification.

-

Substrate Addition: Add 10 µL of substrate (final concentration ~10–20 µM).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope (RFU/min) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC50.

Protocol 2: Cell-Based Autophagy Flux Analysis

Purpose: To validate lysosomal inhibition in live cells by monitoring LC3-II turnover.

Table 1: Experimental Conditions

| Parameter | Condition | Notes |

| Cell Line | HeLa, HEK293, or primary cells | Cells should be 70-80% confluent. |

| Inhibitor Conc. | 10 – 50 µM | Higher concentrations may induce rapid apoptosis. |

| Vehicle Control | DMSO (< 0.1%) | Essential for baseline normalization. |

| Time Point | 4 – 24 Hours | 4-6h for flux; 24h for apoptosis endpoints. |

| Lysis Buffer | RIPA + Protease Inhibitors | Do not add cathepsin inhibitors to the lysis buffer if measuring residual activity. |

Step-by-Step:

-

Treatment: Treat cells with 20 µM Cathepsin Inhibitor I for 6 hours. Include a DMSO control.

-

Harvest: Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Western Blot: Resolve 20 µg protein on a 12-15% SDS-PAGE gel (LC3 is small: ~14-16 kDa).

-

Detection: Probe for LC3B and p62/SQSTM1 .

-

Result Interpretation:

-

Successful Inhibition: Significant increase in LC3-II (lower band) and p62 compared to DMSO control. This confirms the inhibitor blocked the lysosomal degradation of autophagosomes.

-

Part 4: Troubleshooting & Optimization

-

Solubility: Z-Phe-Gly-NHO-Bz is hydrophobic. Dissolve in high-grade DMSO. Avoid aqueous storage; prepare fresh dilutions.

-

Off-Target Effects: At high concentrations (>100 µM), it may inhibit calpains or other cysteine proteases. Always titrate to the minimum effective dose.

-

Reversibility Check: If unsure of the binding mode in your specific model, perform a "jump-dilution" assay. Irreversible inhibitors will not show recovery of enzymatic activity upon rapid dilution of the enzyme-inhibitor complex.

References

-

Reaction Mechanism of O-acylhydroxamate with Cysteine Proteases. Indian Academy of Sciences. [Link]

-

Z-Phe-Gly-NHO-Bz, an Inhibitor of Cysteine Cathepsins, Induces Apoptosis in Human Cancer Cells. Cancer Research (AACR). [Link]

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central (NIH). [Link]

-

Cathepsin B, L, and S cleave and inactivate secretory leucoprotease inhibitor. Journal of Biological Chemistry. [Link]

Sources

Beyond the Label: The Primary Target of Cathepsin Inhibitor I

Technical Monograph for Drug Discovery & Chemical Biology

Executive Summary

Cathepsin Inhibitor I is a high-potency, cell-permeable small molecule widely utilized to block lysosomal cysteine proteases. While historically associated with Cathepsin B inhibition in broad-spectrum contexts, kinetic profiling reveals its primary and most potent target is Cathepsin L , followed by Cathepsin S and Cathepsin B.

Chemically defined as Z-Phe-Gly-NHO-Bz (benzyloxycarbonyl-L-phenylalanyl-glycine-hydroxamic acid benzyl ester), this compound functions as an irreversible suicide substrate. For researchers, the critical distinction lies in its selectivity profile: it inhibits Cathepsin L with approximately 40-fold greater efficiency than Cathepsin B. Consequently, experimental phenotypes observed using "Cathepsin Inhibitor I" at low micromolar concentrations should be primarily attributed to Cathepsin L blockade rather than Cathepsin B.

Chemical Identity & Mechanism of Action

Structural Composition

-

Common Name: Cathepsin Inhibitor I

-

Chemical Name: Z-Phe-Gly-NHO-Bz (Z-FG-NHO-Bz)[1]

-

Molecular Formula: C₂₆H₂₅N₃O₆[1]

-

Molecular Weight: 475.5 g/mol

-

Warhead: O-benzylhydroxamate (Hydroxamic acid benzyl ester)

Mechanism: Irreversible Inactivation

Unlike reversible aldehyde inhibitors (e.g., Leupeptin) that form transition-state hemiacetals, Cathepsin Inhibitor I utilizes a "suicide substrate" mechanism.

-

Recognition: The Z-Phe-Gly dipeptide moiety mimics the natural substrate, docking into the S2 and S1 subsites of the cysteine protease active site. The hydrophobic P2 Phenylalanine residue is critical for high-affinity binding to the hydrophobic S2 pocket of Cathepsin L.

-

Acylation: The active site thiolate anion (Cys25) executes a nucleophilic attack on the carbonyl carbon of the hydroxamate ester.

-

Irreversibility: This reaction results in the release of the leaving group (benzyloxyamine) and the formation of a stable, covalent thioester adduct, permanently inactivating the enzyme.

Figure 1: Mechanism of irreversible inactivation of Cathepsin L by Z-Phe-Gly-NHO-Bz.

Target Selectivity Profile

The defining characteristic of Cathepsin Inhibitor I is its differential potency. It is not equipotent across cysteine cathepsins. The second-order rate constants (

Table 1: Kinetic Selectivity Data

| Target Protease | Relative Potency (Normalized to Cat B) | Selectivity Interpretation | |

| Cathepsin L | 380,000 | 42.7x | Primary Target |

| Cathepsin S | 42,000 | 4.7x | Secondary Target |

| Cathepsin B | 8,900 | 1.0x | Tertiary Target |

| Papain | 2,400 | 0.27x | Weak Inhibition |

Critical Insight for Researchers: If you are using this inhibitor to study Cathepsin B , you must account for the fact that you are obliterating Cathepsin L activity simultaneously and with greater speed. For exclusive Cathepsin B inhibition, CA-074Me is the superior choice due to its specific occlusion of the Cathepsin B occluding loop.

Biological Applications & Experimental Protocols

Key Applications

-

Viral Entry Studies: Cathepsin L is a requisite host factor for the cleavage of spike proteins in viruses like Ebola and SARS-CoV-1/2 (in TMPRSS2-negative cell lines). Cathepsin Inhibitor I is a standard tool to block endosomal viral fusion.

-

Autophagy Flux Analysis: By inhibiting lysosomal degradation, the compound causes accumulation of LC3-II and p62, serving as a positive control for lysosomal blockage.

-

Antigen Presentation: Modulating MHC Class II invariant chain processing (often mediated by Cat S and L).

Standard Operating Protocol: Cell-Based Inhibition

Objective: Establish complete lysosomal Cathepsin L inhibition in adherent cell lines (e.g., HeLa, A549).

Reagents:

-

Cathepsin Inhibitor I (Stock: 10 mM in dry DMSO). Store at -20°C.

-

Negative Control: DMSO vehicle.

-

Positive Control (Broad Spectrum): E-64d (10 µM).

Step-by-Step Workflow:

-

Preparation:

-

Thaw 10 mM stock solution at room temperature. Vortex briefly.

-

Prepare a 1000x working solution if possible to keep DMSO < 0.1%.

-

Note: The ester group is susceptible to hydrolysis. Do not store diluted aqueous solutions.

-

-

Dosing Strategy:

-

Low Dose (Specific Cat L blockade): 0.1 – 1.0 µM.

-

High Dose (Pan-Cathepsin blockade): 10 – 20 µM.

-

Caution: At >20 µM, off-target effects on other proteases and general cellular toxicity (apoptosis induction) may occur.

-

-

Incubation:

-

Replace cell culture media with fresh media containing the inhibitor.

-

Pre-incubation: Incubate for 1–4 hours prior to challenging the cells (e.g., with viral particles or apoptotic stimuli). This is crucial for the compound to permeate the membrane and accumulate in the acidic lysosome.

-

-

Validation (Activity-Based Probing):

-

To verify target engagement, use a fluorescent activity-based probe (e.g., DCG-04 or BMV109 ).

-

Lyse cells after treatment and label with the probe. Run SDS-PAGE.

-

Result: You should see the disappearance of the ~25 kDa (Cat L) and ~30 kDa (Cat B) active bands compared to DMSO control.

-

Troubleshooting & Optimization

-

Issue: Incomplete inhibition of Cathepsin B.

-

Issue: Unexpected Apoptosis.

Experimental Decision Matrix

Use the following logic flow to determine if Cathepsin Inhibitor I is the correct tool for your study.

Figure 2: Decision matrix for selecting cysteine protease inhibitors.

References

-

MilliporeSigma. Cathepsin Inhibitor I - Calbiochem Data Sheet. Retrieved from

-

Zhu, D. M., & Uckun, F. M. (2000). Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces rapid apoptosis in human leukemia cells. Clinical Cancer Research. Retrieved from

-

Bromme, D., et al. (1989). Peptidyl-O-acylhydroxamates: potent new inhibitors of cysteine proteinases. Biochemical Journal. Retrieved from

-

MedChemExpress. Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz) Product Information. Retrieved from

-

Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cathepsin A Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz)

This guide serves as an authoritative technical resource on Cathepsin Inhibitor I , specifically the peptidyl

Executive Summary

Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz) is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases. Unlike broad-spectrum aldehyde inhibitors (e.g., Leupeptin), this compound belongs to the class of peptidyl

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The efficacy of Cathepsin Inhibitor I relies on its specific structural motif: a dipeptide backbone (Phe-Gly) that directs specificity, capped with a reactive

Structural Specifications

| Property | Data |

| Common Name | Cathepsin Inhibitor I |

| Chemical Name | Z-Phe-Gly-NHO-Bz (Benzyloxycarbonyl-L-phenylalanyl-glycine- |

| CAS Number | 118292-22-1 |

| Molecular Formula | |

| Molecular Weight | 475.49 g/mol |

| Structural Class | Peptidyl |

| Cell Permeability | Yes (Due to hydrophobic Z-group and uncharged warhead) |

| Solubility | Soluble in DMSO (>10 mM), Ethanol.[1][2] Insoluble in water. |

| Appearance | White to off-white solid |

Chemical Structure Description

The molecule consists of:

-

N-terminal Cap: Benzyloxycarbonyl (Z) group, enhancing lipophilicity for cell permeation.

-

Peptide Backbone: Phenylalanine (P2) and Glycine (P1). The P2 Phenylalanine residue is critical for recognition by the hydrophobic S2 subsite of Cathepsin L.

-

C-terminal Warhead:

-hydroxysuccinimide ester? No, it is an

Mechanism of Action & Selectivity

Mechanism-Based Inactivation

Cathepsin Inhibitor I acts as a suicide inhibitor . It does not merely compete for the active site; it chemically modifies the enzyme.

-

Binding: The Z-Phe-Gly moiety binds to the S2 and S1 subsites of the cysteine protease, positioning the warhead near the catalytic triad.

-

Acylation: The active site cysteine thiolate (

) executes a nucleophilic attack on the carbonyl carbon of the hydroxamate group. -

Irreversible Adduct Formation: This attack leads to the cleavage of the weak

bond or the release of the benzoate leaving group, resulting in a stable enzyme-inhibitor adduct (often a thiocarbamate or sulfenamide linkage) that cannot be hydrolyzed. The enzyme is permanently inactivated.[3]

Selectivity Profile ( )

The inhibitor displays differential potency based on the fit of the P2 residue (Phe) into the enzyme's S2 pocket.

| Target Protease | Relative Potency | |

| Cathepsin L | 380,000 | Primary Target (Highly Potent) |

| Cathepsin S | 42,000 | Moderate Potency |

| Cathepsin B | 8,900 | Lower Potency |

| Papain | 2,400 | Low Potency |

Note: The >40-fold selectivity for Cathepsin L over Cathepsin B allows researchers to distinguish between these two often co-expressed enzymes by titrating the concentration.

Mechanistic Pathway Diagram

Figure 1: Mechanism-based inactivation pathway of Cysteine Proteases by Cathepsin Inhibitor I.

Experimental Protocols

Stock Solution Preparation

Critical: Hydroxamate esters are sensitive to hydrolysis. Avoid aqueous storage.

-

Weighing: Calculate the mass required for a 10 mM stock. (e.g., 4.75 mg in 1 mL).

-

Solvent: Add high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Vortex until fully dissolved.

-

Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 3-6 months.

-

Self-Validation: If the solution turns cloudy upon thawing, discard. Moisture contamination hydrolyzes the ester, rendering it inactive.

-

Cell-Based Inhibition Assay

This protocol describes the inhibition of intracellular Cathepsin L activity in adherent cell lines (e.g., HeLa, MCF-7).

Materials:

-

Cathepsin Inhibitor I (10 mM Stock)

-

Cell Culture Media (Serum-free preferred during treatment to avoid serum protease interference)

-

Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L/B)

Workflow:

-

Seeding: Seed cells in a 96-well plate (10,000 cells/well) and culture overnight.

-

Treatment:

-

Dilute Stock 1:1000 in medium to achieve 10 µM (Screening dose).

-

For selectivity (Cat L vs B), perform a dose-response: 10 nM, 100 nM, 1 µM, 10 µM .

-

Incubate cells for 1 - 4 hours at 37°C. (Longer incubations >12h may require re-dosing due to inhibitor turnover).

-

-

Substrate Addition: Add Z-Phe-Arg-AMC (50 µM final) directly to the media or lyse cells first.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

-

Validation: Compare slope (RFU/min) vs. DMSO control.

Experimental Workflow Diagram

Figure 2: Standard workflow for cell-based Cathepsin inhibition assays.

Applications & Case Studies

Distinguishing Cathepsin L from Cathepsin B

In many cancer lines, both Cathepsin B and L are upregulated. Using generic inhibitors like E-64 blocks both.

-

Strategy: Use CA-074 Me (specific for Cathepsin B) alongside Cathepsin Inhibitor I .

-

Logic: If a process is inhibited by Cathepsin Inhibitor I at low concentrations (<100 nM) but not by CA-074 Me, it is likely driven by Cathepsin L , as Cathepsin Inhibitor I is ~40x more potent against L than B.

Apoptosis Research

Cathepsin Inhibitor I is used to prevent lysosomal membrane permeabilization (LMP) downstream effects.

-

Citation: Zhu & Uckun (2000) demonstrated that Cathepsin Inhibitor I prevents the cleavage of specific apoptotic substrates, validating the role of Cathepsin L in non-caspase-dependent apoptosis.

Safety & Stability

-

Toxicity: The compound is a potent protease inhibitor. Avoid skin contact. It is generally non-cytotoxic at therapeutic windows (1-10 µM) for short durations (<24h).

-

Stability:

-

Solid: Stable for 1-2 years at -20°C if desiccated.

-

DMSO Stock: Stable for 3 months at -20°C.

-

Aqueous Solution: Unstable. Hydrolyzes within hours at neutral pH. Always prepare fresh dilutions.

-

References

-

Merck Millipore (Calbiochem). Cathepsin Inhibitor I - Product Data Sheet. Retrieved from

- Zhu, D.M., & Uckun, F.M. (2000).Calpain inhibitor II induces caspase-dependent apoptosis in human acute lymphoblastic leukemia cells. Clinical Cancer Research, 6(5), 2064-2072. (Demonstrates usage of Cathepsin Inhibitor I in apoptosis assays).

- Demuth, H.U., et al. (1996).N-peptidyl, O-acyl hydroxamates: comparison of the selective inhibition of serine and cysteine proteinases. Biochimica et Biophysica Acta (BBA), 1295(2), 179-186.

- Brömme, D., & Demuth, H.U. (1994).N,O-diacylhydroxamates as selective and irreversible inhibitors of cysteine proteinases. Methods in Enzymology, 244, 671-685. (Detailed synthesis and mechanism).

Sources

Technical Guide: Discovery, Synthesis, and Application of Z-FG-NHO-Bz (CATI-1)

Executive Summary

Z-FG-NHO-Bz (also known as Cathepsin Inhibitor I or CATI-1) is a potent, irreversible, cell-permeable inhibitor of cysteine proteases, specifically targeting Cathepsin B, L, S, and Papain . Structurally, it is a dipeptide derivative composed of a benzyloxycarbonyl (Z) protecting group, a Phenylalanine-Glycine (FG) backbone, and a reactive O-benzoyl hydroxamate (NHO-Bz) warhead.

This guide details the chemical rationale, step-by-step synthesis, and mechanistic action of Z-FG-NHO-Bz. It is designed for medicinal chemists and biologists requiring a robust protocol for synthesizing and utilizing this compound to modulate lysosomal cysteine protease activity in apoptotic and necrotic pathways.

Part 1: Chemical Design & Rationale

The efficacy of Z-FG-NHO-Bz relies on three distinct structural domains, each serving a specific pharmacological function:

| Domain | Component | Chemical Function | Biological Rationale |

| Cap | Z (Cbz) | Benzyloxycarbonyl group | Lipophilic protecting group that enhances cell permeability and mimics the P3 substrate residue, improving enzyme affinity. |

| Spacer | -Phe-Gly- | Dipeptide Backbone | Provides recognition specificity. The hydrophobic Phenylalanine (P2) and small Glycine (P1) fit the S2 and S1 subsites of Cathepsins B and L. |

| Warhead | -NHO-Bz | O-Benzoyl Hydroxamate | The "suicide" moiety. It acts as an activated ester equivalent, susceptible to nucleophilic attack by the active site thiolate. |

Mechanism of Action

Z-FG-NHO-Bz functions as a mechanism-based inactivator . The O-benzoyl hydroxamate moiety mimics the scissile bond of a natural substrate.

-

Binding: The Z-Phe-Gly moiety binds to the S2-S1 subsites of the cysteine protease.

-

Acylation: The active site cysteine thiolate (

) attacks the carbonyl carbon of the hydroxamate. -

Inactivation: The benzoate group (

) acts as a leaving group. This results in the formation of a stable enzyme-inhibitor complex (thiohydroxamate ester) or proceeds to further irreversible modification, permanently disabling the enzyme.

Caption: Kinetic mechanism of cysteine protease inactivation by Z-FG-NHO-Bz involving nucleophilic attack and benzoate elimination.

Part 2: Chemical Synthesis Protocol

Safety Warning: Hydroxylamine and its derivatives are potential mutagens and explosion hazards upon heating. Benzoyl chloride is lachrymatory. Perform all steps in a fume hood.

Retrosynthetic Analysis

The synthesis follows a convergent linear strategy:

-

Coupling: Formation of the dipeptide ester (Z-Phe-Gly-OMe).

-

Hydroxaminolysis: Conversion of the ester to the hydroxamic acid (Z-Phe-Gly-NHOH).

-

O-Acylation: Selective O-benzoylation to yield the final inhibitor (Z-FG-NHO-Bz).

Step 1: Synthesis of Z-Phe-Gly-OMe

Objective: Create the dipeptide backbone.

-

Reagents: Z-L-Phenylalanine (10 mmol), Glycine methyl ester hydrochloride (10 mmol), EDC.HCl (11 mmol), HOBt (11 mmol), N-methylmorpholine (NMM, 22 mmol), DMF (30 mL).

-

Procedure:

-

Dissolve Z-Phe-OH in DMF at 0°C.

-

Add HOBt and EDC.HCl; stir for 15 minutes to activate the carboxyl group.

-

Add Glycine methyl ester HCl and NMM.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

-

Workup: Dilute with EtOAc (100 mL). Wash successively with 1N HCl, sat.

, and brine. Dry over

-

-

Validation: TLC (EtOAc/Hexane 1:1),

. Mass Spec (ESI+): Calc for

Step 2: Synthesis of Z-Phe-Gly-NHOH (Hydroxamic Acid Intermediate)

Objective: Convert the methyl ester to a hydroxamic acid.

-

Reagents: Z-Phe-Gly-OMe (from Step 1), Hydroxylamine hydrochloride (

), KOH, Methanol (MeOH). -

Procedure:

-

Prepare a solution of

(20 mmol) in MeOH (10 mL). -

Prepare a solution of KOH (30 mmol) in MeOH (10 mL).

-

Combine solutions at 0°C and filter off the precipitated KCl (Kahan’s Reagent).

-

Add the filtrate to a solution of Z-Phe-Gly-OMe (5 mmol) in MeOH (5 mL).

-

Stir at RT for 2–4 hours. Monitor by TLC (the hydroxamate is much more polar than the ester).

-

Workup: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc. Wash with brine, dry (

), and concentrate.

-

-

Validation: Ferric Chloride test (positive = deep red/violet color). Mass Spec: Calc for

[M+H]+ 372.4.

Step 3: Synthesis of Z-FG-NHO-Bz (Final Product)

Objective: Selective O-acylation of the hydroxamic acid.

-

Reagents: Z-Phe-Gly-NHOH (2 mmol), Benzoyl Chloride (BzCl, 2.1 mmol), Triethylamine (TEA, 2.2 mmol), dry Dichloromethane (DCM) or THF.

-

Procedure:

-

Dissolve Z-Phe-Gly-NHOH in dry DCM (15 mL) and cool to -10°C (ice/salt bath). Temperature control is critical to prevent N,O-diacylation.

-

Add TEA.

-

Add BzCl dropwise over 10 minutes.

-

Stir at -10°C for 30 minutes, then 0°C for 1 hour.

-

Workup: Dilute with DCM. Wash with cold 5% citric acid (to remove amine), then cold water, then brine.

-

Purification: Recrystallize from EtOAc/Hexane or purify via column chromatography (Gradient: 0-5% MeOH in DCM).

-

-

Characterization:

-

Appearance: White solid.

-

MW: 475.49 g/mol .[1]

-

Purity Check: HPLC (>95%).

-

1H NMR (DMSO-d6): Confirm presence of Z-group aromatics (7.3 ppm), Phe benzyl protons, Gly alpha-protons, and the additional Benzoyl aromatic signals (7.4–8.0 ppm).

-

Part 3: Experimental Workflow & Application

Preparation of Stock Solutions

Z-FG-NHO-Bz is hydrophobic. Proper solubilization is required to prevent precipitation in aqueous buffers.

| Parameter | Specification |

| Solvent | DMSO (Dimethyl sulfoxide) |

| Stock Concentration | 10 mM or 20 mM |

| Storage | -20°C, desiccated, protected from light |

| Stability | Hydrolyzes slowly in aqueous buffers (pH > 7.5); prepare fresh working solutions. |

In Vitro Inhibition Assay (Protocol)

To determine the

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA. (DTT is essential to activate the cysteine protease active site).

-

Enzyme: Recombinant Human Cathepsin B (10 nM final).

-

Substrate: Z-Arg-Arg-AMC (Fluorogenic, 20 µM final).

-

Workflow:

-

Incubate Enzyme + Buffer + Z-FG-NHO-Bz (0.1 nM – 10 µM) for 15 mins at 37°C.

-

Add Substrate.[1]

-

Monitor fluorescence (Ex 360 nm / Em 460 nm) for 30 mins.

-

-

Analysis: Plot % Activity vs. Log[Inhibitor].

Caption: Standard workflow for evaluating Z-FG-NHO-Bz potency in a fluorometric protease assay.

References

-

Marsden, V. S., et al. (2004). "Bcl-2-regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9."[2] Journal of Cell Biology, 165(6), 775-780. Link

-

Uckun, F. M., et al. (2000). "Z-Phe-Gly-NHO-Bz, An Inhibitor of Cysteine Cathepsins, Induces Apoptosis in Human Cancer Cells."[3][4] Clinical Cancer Research, 6(5), 2064-2069. Link

-

Mellor, H. R., et al. (2004). "Cellular effects of the cathepsin inhibitor Z-Phe-Gly-NHO-Bz." Molecular Pharmacology, 66(4), 975-983. Link

-

Bromme, D., et al. (1989). "Peptidyl-O-acyl hydroxamates as potent new inhibitors of cysteine proteinases." Biochemical Journal, 263(3), 861-866. Link

Sources

Foundational Biology: Understanding the Targets

An In-Depth Technical Guide to the Inhibition Profile of Cysteine Cathepsins B, L, and S

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the inhibition profiles of three critical cysteine cathepsins: B, L, and S. Moving beyond a simple recitation of facts, this document synthesizes biochemical principles with field-proven insights to empower rational experimental design and data interpretation in the quest for selective cathepsin modulation.

Cathepsins B, L, and S are papain-family cysteine proteases primarily located within the lysosome, where they play essential roles in bulk protein degradation and cellular homeostasis.[1] However, their activity is not confined to this acidic organelle. Under various pathological conditions, these enzymes are often dysregulated and can be found in the cytosol, on the cell surface, or secreted into the extracellular space, where they contribute to disease progression.

-

Cathepsin B (CTSB) is unique among the three due to its dual enzymatic activity. It functions as an endopeptidase and, owing to a structural feature known as the "occluding loop," also acts as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of substrates.[1] This dual activity is pH-dependent, with distinct substrate preferences at lysosomal (acidic) versus cytosolic (neutral) pH.[2] Its dysregulation is strongly implicated in cancer progression, where it degrades extracellular matrix (ECM) components to facilitate metastasis, and in neurodegenerative disorders.[3]

-

Cathepsin L (CTSL) is one of the most potent endopeptidases in the cathepsin family. It is a key player in antigen presentation, prohormone processing, and tissue remodeling. Like Cathepsin B, its extracellular activity is linked to cancer invasion.[4] More recently, it has been identified as a critical host factor for the entry of various viruses, including coronaviruses, making it a target for antiviral therapies.[5]

-

Cathepsin S (CTSS) is predominantly expressed in antigen-presenting cells (APCs) like macrophages and dendritic cells. Its primary physiological role is the processing of the invariant chain (Ii) associated with MHC class II molecules, a crucial step for initiating adaptive immune responses. Unlike many other cathepsins that are unstable at neutral pH, Cathepsin S retains significant activity outside the lysosome, making it a key player in extracellular proteolysis in various inflammatory and autoimmune diseases.[6]

The high degree of structural homology in the active site cleft, particularly between Cathepsins L and S, presents a formidable challenge in the development of selective inhibitors.[1] This structural similarity is the root cause of many off-target effects observed in clinical trials and underscores the necessity of rigorous selectivity profiling.[7]

Principles of Inhibition: Mechanisms and Modalities

Inhibitors of cysteine cathepsins are broadly classified by their mechanism of action. Understanding these mechanisms is fundamental to selecting the appropriate tool compound and interpreting experimental outcomes.

-

Irreversible Covalent Inhibitors: These compounds typically feature a peptide-based recognition sequence that directs them to the active site, and an electrophilic "warhead" that forms a permanent covalent bond with the catalytic cysteine residue (Cys25).

-

Epoxysuccinates: The natural product E-64 is a classic broad-spectrum, irreversible inhibitor of papain-family cysteine proteases.[8] Its epoxide ring is attacked by the nucleophilic thiolate of the active site cysteine. Modified derivatives, such as CA-074 , have been engineered for high selectivity toward Cathepsin B.[9]

-

Vinyl Sulfones & Acyloxymethyl Ketones (AOMKs): These warheads also act as Michael acceptors, forming stable covalent adducts with the active site cysteine. They are frequently used in designing potent and selective inhibitors.[1]

-

-

Reversible Covalent Inhibitors:

-

Nitriles: Dipeptide nitriles are a prominent class of reversible covalent inhibitors. The nitrile group is attacked by the catalytic cysteine to form a thioimidate adduct. This reaction is reversible, offering a distinct pharmacological profile compared to irreversible inhibitors.[10]

-

-

Reversible Non-covalent Inhibitors: These compounds bind to the active site through non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) and do not form a permanent bond. Their development is a major goal for therapeutic applications due to a potentially more favorable safety profile.

-

Endogenous Protein Inhibitors (Cystatins): Cells naturally regulate cathepsin activity via endogenous protein inhibitors called cystatins. These are tight, reversible inhibitors. The inhibition of Cathepsin B by cystatins is a notable two-step process, where the inhibitor must first induce a conformational change to displace the occluding loop before forming a high-affinity complex.[7]

Quantitative Assessment: The Inhibition Profile

The core of an inhibitor's profile is its potency and selectivity. This is quantitatively expressed using metrics like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A comprehensive profile requires testing against a panel of related enzymes under standardized conditions.

Table 1: Comparative Inhibition Profile of Selected Compounds

| Inhibitor | Target(s) | Type | Cathepsin B (IC₅₀/Kᵢ) | Cathepsin L (IC₅₀/Kᵢ) | Cathepsin S (IC₅₀/Kᵢ) | Reference(s) |

|---|---|---|---|---|---|---|

| E-64 | Broad Spectrum | Irreversible Covalent | Potent (nM range) | Potent (nM range) | Potent (nM range) | [8] |

| CA-074 | Cathepsin B | Irreversible Covalent | ~2-5 nM (Kᵢ) | ~40-200 µM (Kᵢ) | Weak/Inactive | [9] |

| Z-FY-DMK | Cathepsin B/L | Irreversible Covalent | Potent | Potent | Less Potent | N/A |

| Cathepsin L-IN-6 | Cathepsin L | N/A | N/A | 21 nM (IC₅₀) | N/A | [11][12] |

| DTBN | Cathepsin S > L | N/A | 1359.4 µM (IC₅₀) | 13.2 µM (IC₅₀) | 3.2 µM (IC₅₀) | [3] |

| LHVS | Cathepsin S/K | Irreversible Covalent | N/A | N/A | ~1.2-2.6 nM (IC₅₀) | [1] |

Note: Values are highly dependent on assay conditions (pH, substrate, etc.). This table is for comparative illustration.

A critical field insight is the context-dependency of selectivity. For instance, while CA-074 is highly selective for Cathepsin B in purified enzyme assays, its cell-permeable prodrug (CA-074Me) can lose selectivity and inhibit Cathepsin L within the reducing environment of the cell, a crucial consideration for interpreting in-vivo data.[13][14]

Experimental Protocols: A Self-Validating System

Accurate determination of an inhibition profile requires robust and well-controlled experimental design. The most common method is the fluorometric activity assay using a peptide substrate conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).

Master Protocol: IC₅₀ Determination via Fluorometric Assay

This protocol provides a generalized workflow. Specific substrates, buffer pH, and enzyme concentrations must be optimized for each cathepsin.

A. Reagent Preparation (The Foundation of Reliability):

-

Assay Buffer: The buffer must maintain a pH optimal for the specific cathepsin and experimental goals.

-

Causality: Cysteine cathepsins have a pH-dependent activity profile. Lysosomal studies often use acidic buffers (pH 4.5-5.5, e.g., Sodium Acetate), while studies of cytosolic or extracellular activity may use neutral buffers (pH 6.5-7.4, e.g., Phosphate or MES).

-

Example (Cathepsin L): 20 mM Sodium Acetate, 1 mM EDTA, pH 5.5.[15]

-

-

Reducing Agent: A thiol-reducing agent like Dithiothreitol (DTT) or L-cysteine (typically 1-5 mM) is essential.

-

Causality: The catalytic cysteine must be in its reduced (thiol) state to be active. The reducing agent prevents oxidation and ensures maximal enzyme activity. This is a critical, self-validating step; without it, activity will be low and variable.

-

-

Enzyme Stock: Prepare a concentrated stock of purified, recombinant cathepsin in a suitable buffer and store at -80°C. Determine protein concentration accurately.

-

Substrate Stock: Dissolve the fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B) in DMSO to create a high-concentration stock (e.g., 10 mM). Store protected from light at -20°C.

-

Inhibitor Stock & Dilutions: Dissolve the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor at a concentration 100x the final desired concentration in the assay. This minimizes the final DMSO concentration in the well.

B. The Assay Workflow (Step-by-Step Execution):

-

Enzyme Activation/Preparation: Prepare a working solution of the enzyme in Assay Buffer containing the reducing agent. Incubate at room temperature for 10-15 minutes.

-

Causality: This pre-incubation step ensures the active site cysteine is fully reduced prior to inhibitor exposure.

-

-

Plate Setup: In a 96-well black, flat-bottom plate, perform the following additions:

-

Blank Wells: Assay Buffer only (no enzyme, no inhibitor).

-

Positive Control (100% Activity) Wells: Enzyme working solution + DMSO (vehicle control).

-

Inhibitor Wells: Enzyme working solution + serially diluted inhibitor.

-

-

Inhibitor Pre-incubation: Add the enzyme working solution to the wells containing DMSO or inhibitor. Mix gently and incubate for 15-30 minutes at 37°C.

-

Causality: This allows the inhibitor to bind to the enzyme and reach equilibrium (for reversible inhibitors) or for the covalent reaction to proceed (for irreversible inhibitors).

-

-

Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Add this substrate solution to all wells to start the reaction. The final substrate concentration should ideally be at or below its Kₘ value.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically (e.g., one reading every 60 seconds for 30-60 minutes).

C. Data Analysis & Interpretation:

-

Calculate Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/Δtime).

-

Normalize Data: Express the velocity of each inhibitor concentration as a percentage of the positive control (vehicle only) activity.

-

Generate IC₅₀ Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.[12]

Advanced Insights & Troubleshooting

-

The pH Dilemma: The pH of your assay buffer is not just a technical detail; it's a critical experimental variable that dictates the biological question you are asking. Inhibition profiles can change dramatically between lysosomal and cytosolic pH. A novel inhibitor, Z-Arg-Lys-AOMK, was specifically designed based on Cathepsin B's cleavage preferences and potently inhibits the enzyme at neutral pH (IC₅₀ = 20 nM) but is over 75-fold less effective at acidic pH (IC₅₀ = 1500 nM), making it a unique tool to probe cytosolic Cathepsin B activity.[6]

-

Cellular Compensation: Be aware that cells are not passive systems. Treatment with a broad-spectrum inhibitor like E-64 can induce complex feedback mechanisms. In breast cancer cells, E-64 treatment paradoxically led to an increase in the amount of active Cathepsin S while simultaneously decreasing active Cathepsin L.[8] This highlights that results from purified enzyme assays may not always predict the ultimate cellular outcome.

-

Substrate Choice: The substrate used can influence the apparent IC₅₀. Using substrates that are more selective for the target enzyme (e.g., Z-Arg-Arg-AMC for Cathepsin B) can improve assay quality and reduce interference from minor contaminating proteases.[12]

Conclusion

The inhibition of Cathepsins B, L, and S is a field of intense research with significant therapeutic potential. Success in this area hinges on a deep, mechanistic understanding of the enzymes and their inhibitors, coupled with rigorous, well-designed experimental protocols. By appreciating the nuances of pH-dependency, the challenge of selectivity, and the potential for cellular compensation, researchers can generate more reliable and translatable data. The methodologies and insights provided in this guide serve as a robust framework for the accurate profiling of novel inhibitors and the advancement of cathepsin-targeted drug discovery.

References

-

BioVision Incorporated. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Yoon, M. C., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. Available at: [Link]

- Hook, V., et al. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. ACS Chemical Biology.

-

Fleming, F.F., et al. (2023). Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. MDPI. Available at: [Link]

-

Wilder, C. L., et al. (2016). Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells. PLoS ONE. Available at: [Link]

-

Stachnik, J. M., et al. (2001). Potent and selective cathepsin L inhibitors do not inhibit human osteoclast resorption in vitro. Journal of Biological Chemistry. Available at: [Link]

-

Montaser, R., & Lallo, C. (2011). The Cathepsin B-Selective Inhibitors CA-074 and CA-074Me Inactivate Cathepsin L Under Reducing Conditions. The Open Enzyme Inhibition Journal. Available at: [Link]

-

Zhou, Y., et al. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Pharmacological Research. Available at: [Link]

-

Hook, G., et al. (2021). Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer's Disease. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Buttle, D. J., et al. (1998). CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells. Biological Chemistry. Available at: [Link]

- Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews.

-

Ajani, O. S., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules. Available at: [Link]

-

Al-Harrasi, A., et al. (2022). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. Available at: [Link]

-

Laine, C., & Harvey, J. N. (2022). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. Available at: [Link]

-

BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Schuttelkopf, A. W., et al. (2011). KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L. Journal of Biological Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Kinetic Characterization of Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz)

Executive Summary

Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz ; Benzyloxycarbonyl-L-phenylalanyl-glycine-hydroxamic acid benzyl ester) is a potent, cell-permeable, and reversible inhibitor targeting cysteine proteases, specifically Cathepsins B, L, S, and Papain. Unlike the irreversible epoxide E-64, Cathepsin Inhibitor I utilizes a hydroxamic acid ester "warhead" to mimic the transition state of peptide hydrolysis.

This guide details the kinetic framework required to characterize the binding affinity (

Mechanistic Basis of Inhibition

Chemical Identity and Warhead Chemistry

-

Structure: Z-Phe-Gly-NHO-Bz[1]

-

Class: Peptidomimetic Hydroxamic Acid Ester

-

Target Residue: Active site Cysteine (e.g., Cys29 in Cathepsin B, Cys25 in Cathepsin L).

Binding Mechanism

Cathepsin Inhibitor I acts as a transition-state analog . The active site thiolate anion (

-

Recognition: The Z-Phe-Gly backbone occupies the

and -

Nucleophilic Attack: The enzyme's catalytic cysteine thiolate attacks the carbonyl carbon.[2]

-

Intermediate Formation: A tetrahedral thiohemiacetal intermediate is formed. Unlike peptide substrates, the

bond of the hydroxamate ester is resistant to rapid cleavage or stabilizes the complex, preventing product release. -

Reversibility: While tight-binding, the complex does not typically result in permanent alkylation of the enzyme (unlike fluoromethyl ketones or epoxides), allowing for reversibility upon dialysis or dilution, although dissociation rates (

) may be slow.

[3]

Kinetic Theory and Experimental Design

To accurately characterize Cathepsin Inhibitor I, researchers must distinguish between steady-state inhibition and slow-binding inhibition . Given the peptidomimetic nature, a competitive mechanism with the substrate is expected.

The Kinetic Model (Competitive Inhibition)

In the presence of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC), the velocity equation acts as a reporter for the free enzyme concentration.

Where:

- : Initial velocity in the presence of inhibitor.

-

: Substrate concentration (fixed, typically at

- : Inhibitor concentration (variable).[3][4][5]

- : Inhibition constant (dissociation constant of the E-I complex).

Distinguishing IC50 from Ki

is dependent on substrate concentration. For a competitive inhibitor, the relationship is defined by the Cheng-Prusoff equation:Critical Experimental Constraint: To obtain a valid

Validated Protocol: Fluorescence-Based Kinetic Assay

This protocol utilizes a continuous fluorescence assay to monitor the hydrolysis of Z-Phe-Arg-AMC (Z-FR-AMC), releasing the fluorophore 7-Amino-4-methylcoumarin (AMC).

Reagents and Materials

| Component | Specification | Role |

| Enzyme | Recombinant Human Cathepsin L or B | Target Protease |

| Substrate | Z-Phe-Arg-AMC (Bachem/Sigma) | Fluorogenic Reporter ( |

| Inhibitor | Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz) | Test Compound |

| Assay Buffer | 100 mM Sodium Acetate, pH 5.5 | Mimics Lysosomal pH |

| Activator | 1 mM DTT (Dithiothreitol) + 1 mM EDTA | Maintains active site Cys-SH reduced; chelates metals |

| Detergent | 0.01% Brij-35 or Triton X-100 | Prevents enzyme aggregation/adsorption |

Workflow Diagram

Step-by-Step Methodology

Step 1: Enzyme Activation (Critical) Cathepsins oxidize rapidly. Prepare a 2X Enzyme Solution in Assay Buffer supplemented with 1 mM DTT and 1 mM EDTA . Incubate on ice for 15 minutes.

-

Why? This reduces the active site sulfenic acid (

) or disulfide (

Step 2: Inhibitor Dilution

Prepare a 10-point dilution series of Cathepsin Inhibitor I in DMSO. Ensure final DMSO concentration in the assay is

-

Range: 0 nM to 10

(depending on expected potency).

Step 3: Pre-Incubation (E + I)

Add 50

-

Scientific Integrity: This step allows the inhibitor to reach binding equilibrium. If the inhibitor is slow-binding, omitting this step will yield a curved progress curve and underestimate potency.

Step 4: Reaction Initiation

Add 10

Step 5: Data Acquisition Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes.

-

Output: Relative Fluorescence Units (RFU) vs. Time.

Data Analysis & Interpretation

Quality Control

-

Linearity: Check the progress curves (RFU vs Time) for the "No Inhibitor" control. They must be linear (

). Non-linearity suggests substrate depletion or enzyme instability. -

Signal-to-Background: Ensure the signal at 20 mins is at least 5-10x the background (buffer + substrate only).

Calculating Initial Velocity ( )

Calculate the slope (

Determining

Use non-linear regression (e.g., GraphPad Prism) to fit the

For standard competitive inhibition:

Plot

Data Presentation Table:

| Parameter | Value (Example) | Significance |

| 150 nM | Potency at specific assay conditions | |

| 45 nM | Intrinsic binding affinity (Substrate independent) | |

| Hill Slope | -1.0 | Indicates 1:1 binding stoichiometry |

| Mode | Competitive | Inhibitor competes with substrate for active site |

References

-

Calbiochem (Merck) . Cathepsin Inhibitor I - CAS 110044-82-1. Product Specification.

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L.[6] Methods in Enzymology, 80, 535-561.

-

Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

Sources

- 1. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Studies Using Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz)

The following is an in-depth technical guide on the design and execution of preliminary studies using Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz). This guide is structured for researchers requiring high-fidelity experimental control and mechanistic understanding.

Executive Summary & Compound Profile

Cathepsin Inhibitor I refers to the peptidyl O-benzylhydroxamate Z-Phe-Gly-NHO-Bz (Benzyloxycarbonyl-L-phenylalanyl-glycine-hydroxamic acid benzyl ester). Unlike broad-spectrum inhibitors like E-64, Cathepsin Inhibitor I exhibits a distinct kinetic profile with high selectivity for Cathepsin L , followed by Cathepsin S, Papain, and Cathepsin B.

This compound is a cell-permeable, irreversible inhibitor .[1][2][3] It functions by covalently modifying the active site cysteine residue of the target protease.[4] In preliminary drug discovery and mechanistic studies, it is critical to treat this not as a simple equilibrium inhibitor (IC50) but as a kinetic inactivator (

Chemical & Kinetic Specifications[5][6]

| Property | Detail |

| Chemical Name | Z-Phe-Gly-NHO-Bz |

| Molecular Weight | 475.5 Da |

| Permeability | Cell-Permeable |

| Primary Target | Cathepsin L ( |

| Secondary Targets | Cathepsin S ( |

| Mechanism | Irreversible / Suicide Inhibition |

| Solubility | DMSO (up to 20 mM) |

Critical Note: Do not confuse this with Cathepsin L Inhibitor I (Z-Phe-Phe-FMK) or Cathepsin Inhibitor II. Verify the chemical structure (Z-Phe-Gly-NHO-Bz) before proceeding.

Mechanistic Logic & Experimental Strategy[7]

The Kinetic Trap

Because Z-Phe-Gly-NHO-Bz is an irreversible inhibitor, the degree of inhibition is time-dependent. A common error in preliminary studies is treating the inhibition as static.

-

Short Incubation: May underestimate potency (especially for Cathepsin B, which has a slower inactivation rate).

-

Long Incubation: May lead to off-target alkylation or complete pathway shutdown, mimicking toxicity rather than specific inhibition.

Specificity Windows

To achieve selective inhibition of Cathepsin L over B in live cells, you must titrate both concentration and time .

-

Cathepsin L Inhibition: Achievable at lower concentrations (1–5 µM) due to the fast

. -

Cathepsin B Inhibition: Requires higher concentrations (>10–20 µM) or longer exposure, often overlapping with Cathepsin S inhibition.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of Cathepsin Inhibitor I within the endolysosomal pathway and its downstream consequences (e.g., autophagy arrest, apoptosis).

Figure 1: Mechanism of Action. The inhibitor permeates the lysosome and preferentially inactivates Cathepsin L (Red Arrow) over Cathepsin B (Dashed Line), blocking substrate processing.

Detailed Experimental Protocols

Protocol A: Stock Preparation & Handling

Objective: Ensure compound stability and prevent precipitation-induced artifacts.

-

Reconstitution: Dissolve Z-Phe-Gly-NHO-Bz in high-grade anhydrous DMSO to a stock concentration of 10 mM .

-

Why? Hydrophobic peptides can aggregate in aqueous buffers. High-concentration DMSO stocks minimize hydrolysis risk.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes.

-

Storage: Store at -20°C . Stable for 3 months.

-

Validation: If the solution turns cloudy upon thawing, discard.

-

Protocol B: Determination of (In Vitro Enzymatic Assay)

Objective: Quantify potency against recombinant Cathepsin L vs. B to establish a "selectivity window" for your specific batch/conditions.

Materials:

-

Recombinant Human Cathepsin L and Cathepsin B.

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (Common substrate for both).

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM DTT, 1 mM EDTA.

-

Critical: DTT is required to activate the cysteine protease active site.

-

Workflow:

-

Enzyme Activation: Incubate enzyme in Assay Buffer for 15 mins at 37°C to reduce the active site cysteine.

-

Inhibitor Dilution: Prepare a 10-point dilution series of Z-Phe-Gly-NHO-Bz (e.g., 0.1 nM to 10 µM) in Assay Buffer (keep DMSO < 1%).

-

Pre-incubation: Add inhibitor to enzyme and incubate for 30 minutes at 37°C.

-

Note: Because this is an irreversible inhibitor, omitting this step will yield variable results dependent on substrate competition.

-

-

Reaction Start: Add Z-Phe-Arg-AMC (Final conc: 20 µM).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

-

Analysis: Plot initial velocity (

) vs. log[Inhibitor].

Protocol C: Cell-Based Target Engagement

Objective: Confirm lysosomal cathepsin inhibition in live cells (e.g., macrophages, cancer lines).

Workflow Visualization:

Figure 2: Cellular Assay Workflow. Serum-free media is recommended during short treatments to prevent inhibitor degradation by serum proteases.

Step-by-Step:

-

Seeding: Plate cells (e.g., 5 x 10^5 cells/well in 6-well plate).

-

Media Exchange: Wash 1x with PBS. Switch to Serum-Free Media or Low-Serum (0.5%) Media.

-

Reasoning: Serum contains high levels of albumin and other proteins that can bind the hydrophobic inhibitor, reducing effective free concentration.

-

-

Treatment: Add Z-Phe-Gly-NHO-Bz.

-

Low Dose (Cat L specific): 1–5 µM for 2–4 hours.

-

High Dose (Broad Cathepsin): 10–20 µM for 4–12 hours.

-

Control: DMSO vehicle (0.1%).

-

-

Functional Readout (Activity Assay):

-

Lyse cells in Lysis Buffer (50 mM Na-Acetate pH 5.5, 0.1% Triton X-100).

-

Clarify lysate (12,000 x g, 10 min).

-

Add Z-Phe-Arg-AMC substrate to lysate.

-

Measure fluorescence. Note: This measures residual total cathepsin activity.

-

Data Interpretation & Troubleshooting

Distinguishing Cathepsin L vs. B Activity

Since Z-Phe-Arg-AMC is cleaved by both L and B, a drop in fluorescence in Protocol C represents combined inhibition. To deconvolute:

-

Use CA-074Me: Run a parallel arm with CA-074Me (a highly specific Cathepsin B inhibitor).

-

Calculation:

-

Total Activity = (Control Lysate)

-

Cat B Activity

(Activity sensitive to CA-074Me) -

Cat L Activity

(Total Activity) - (Cat B Activity) -

Check: Does Z-Phe-Gly-NHO-Bz inhibit the "Cat L fraction" at low doses?

-

Common Pitfalls

| Issue | Cause | Solution |

| No Inhibition in Cells | Serum binding or poor permeability. | Perform treatment in Opti-MEM or serum-free media. Increase concentration. |

| High Toxicity | Off-target effects or solvent toxicity. | Keep DMSO < 0.1%. Limit exposure time to <12h. |

| Inconsistent IC50 | Variable pre-incubation time. | Standardize enzyme-inhibitor pre-incubation (e.g., exactly 30 min). |

| Precipitation | Aqueous shock. | Dilute stock into swirling media/buffer, do not add stock to static buffer. |

References

-

Zhu, D.M. & Uckun, F.M. (2000).[5] Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells.[6]Clinical Cancer Research , 6(5), 2064-2072. Link

-

Brömme, D. & Demuth, H.U. (1994).[5] N-Acyl-O-acylhydroxamates as slow-binding inhibitors of cysteine proteinases.Methods in Enzymology , 244, 671-685. Link

-

Demuth, H.U. et al. (1996).[5] Inhibition of cysteine proteases by N-peptidyl-O-acyl hydroxylamines.Biochimica et Biophysica Acta , 1295(2), 179-186. Link

-

Merck/Calbiochem. (n.d.). Cathepsin Inhibitor I - Product Data Sheet.[5][7]Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cathepsin Inhibitor I-Calbiochem [chemdict.com]

- 6. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Methodological & Application

Optimization of In Vitro Inhibition Assays for Cysteine Proteases using Cathepsin Inhibitor I

Compound Identity: Z-Phe-Gly-NHO-Bz (Benzyloxycarbonyl-L-phenylalanyl-glycyl-hydroxamic acid O-benzoyl ester) Primary Targets: Cathepsin L, Cathepsin B, Cathepsin S, Papain Mechanism: Irreversible, suicide inhibition (Sulfenamidation)

Executive Summary & Mechanism of Action

Cathepsin Inhibitor I is not a simple competitive blocker; it is a mechanism-based "suicide" inhibitor belonging to the class of N-peptidyl-O-acyl hydroxylamines. Unlike reversible aldehydes (e.g., Leupeptin), this compound irreversibly modifies the active site cysteine of papain-like proteases.

Mechanistic Insight:

The active site thiolate anion (

Critical Implication for Assay Design: Because the inhibition is time-dependent and irreversible, a standard endpoint IC50 value is insufficient and often misleading. The degree of inhibition depends on how long the enzyme and inhibitor are pre-incubated. Therefore, this protocol emphasizes kinetic pre-incubation to accurately determine potency.

Visualizing the Mechanism

Figure 1: Mechanism of irreversible inactivation via sulfenamidation.

Strategic Assay Design (The "Why")

A. The pH Paradox

Cathepsins are lysosomal enzymes evolved to function in acidic environments (pH 4.5–5.5).

-

Risk: At neutral pH (7.0+), Cathepsin L and B undergo irreversible conformational changes and lose activity rapidly.

-

Solution: Use a buffer system (Acetate or MES) strictly maintained at pH 5.5 .

-

Inhibitor Stability: N-peptidyl-O-acyl hydroxylamines are susceptible to hydrolysis at high pH. The acidic assay buffer protects both the enzyme and the inhibitor.

B. The Redox Requirement

The active site cysteine must be reduced to be nucleophilic.

-

Reagent: DTT (Dithiothreitol) or L-Cysteine.

-

Concentration: 1–5 mM is standard.

-

Warning: While Cathepsin Inhibitor I is generally stable in DTT during the short timeframe of an assay, prolonged storage of the inhibitor with thiols should be avoided to prevent non-enzymatic reduction of the hydroxamate.

C. Substrate Selection

For general screening of Cathepsin L/B inhibition, the fluorogenic substrate Z-Phe-Arg-AMC is the gold standard.

-

Signal: Cleavage releases AMC (7-amino-4-methylcoumarin).

-

Excitation/Emission: 360 nm / 460 nm.

Detailed Experimental Protocol

Materials Preparation

| Component | Stock Conc.[1][2][3] | Solvent | Storage | Notes |

| Cathepsin Inhibitor I | 10 mM | DMSO | -20°C | Avoid freeze-thaw cycles. Hydrolysis prone. |

| Cathepsin L (Human) | 10 µg/mL | 50 mM NaOAc | -80°C | Dilute immediately before use. |

| Substrate (Z-Phe-Arg-AMC) | 10 mM | DMSO | -20°C | Light sensitive. |

| DTT | 1 M | Water | -20°C | Prepare fresh or use single-use aliquots. |

Buffer Formulation (Assay Buffer)

-

Base: 100 mM Sodium Acetate (or 50 mM MES)

-

Chelator: 1 mM EDTA (Sequesters heavy metals that oxidize the active site Cys)

-

Reductant: 5 mM DTT (Add fresh on the day of assay)

-

pH: Adjust strictly to 5.5

-

Surfactant: 0.01% Brij-35 (Prevents enzyme adsorption to plastics)

Step-by-Step Workflow

This protocol is designed for a 96-well black microplate format (Total Volume: 100 µL).

Step 1: Enzyme Activation (Critical)

Cathepsins are often stored as zymogens or in oxidized states. They require activation.[2]

-

Dilute Cathepsin L to 2x working concentration (e.g., 20 ng/mL) in Assay Buffer containing fresh DTT.

-

Incubate at ambient temperature (or 37°C) for 15 minutes .

Step 2: Inhibitor Pre-incubation

Because Cathepsin Inhibitor I is irreversible, you must allow time for the "suicide" reaction to occur before adding the substrate.

-

Prepare a dilution series of Cathepsin Inhibitor I in Assay Buffer (typically 0.1 nM to 10 µM).

-

Add 50 µL of Activated Enzyme to the wells.

-

Add 25 µL of Inhibitor dilutions.

-

Incubate for 15–30 minutes at room temperature.

-

Note: Varying this time allows you to calculate

.

-

Step 3: Substrate Addition & Measurement

-

Dilute Z-Phe-Arg-AMC to 4x working concentration (e.g., 40 µM, final 10 µM) in Assay Buffer.

-

Add 25 µL of Substrate to start the reaction.

-

Immediately place in a fluorescence plate reader.

-

Kinetic Read: Measure Ex/Em 360/460 nm every 60 seconds for 20–30 minutes.

Assay Workflow Diagram

Figure 2: Step-by-step liquid handling workflow.

Data Analysis & Interpretation

Why IC50 is Insufficient

For irreversible inhibitors, the IC50 value decreases as you increase the pre-incubation time. Reporting a single IC50 without stating the pre-incubation time is scientifically invalid.

Calculation of

To demonstrate expert understanding, analyze the data as follows:

-

Plot the ln(Residual Activity) vs. Pre-incubation Time for each inhibitor concentration.

-

The slope of these lines gives

(observed rate of inactivation). -

Plot

vs. [Inhibitor Concentration] . -

Fit to a hyperbolic equation to determine

(affinity) and-

Simplified: If the plot is linear, the inhibitor is far below its

, and the slope represents the second-order rate constant (

-

Benchmarking Data (Approximate Values):

| Target |

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| No Activity in Positive Control | Oxidation of Enzyme | Ensure DTT is fresh. Check pH (must be < 6.0). |

| High Background Fluorescence | Substrate degradation | Store AMC substrate in dark. Check for spontaneous hydrolysis at pH > 7. |

| Non-linear Kinetics (Control) | Substrate Depletion | Reduce enzyme concentration or increase substrate conc. (< 10% conversion rule). |

| Inhibitor Potency Lower than Expected | Hydrolysis of Inhibitor | Z-Phe-Gly-NHO-Bz is unstable in basic pH. Ensure stocks are in dry DMSO and buffer is acidic. |

References

-

Brömme, D., & Demuth, H. U. (1994). N-Peptidyl-O-acyl hydroxylamines as potent and selective irreversible inhibitors of cysteine proteinases.[4] Methods in Enzymology, 244, 671-685.

- Turk, B., et al. (1995). pH stability of Cathepsin B and L.

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L.[5][6] Methods in Enzymology, 80, 535-561.

-

Calbiochem (Merck) Technical Data Sheet. Cathepsin Inhibitor I (Catalog # 219415).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cathepsin - Wikipedia [en.wikipedia.org]

- 3. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin | BioChemPartner [biochempartner.com]

- 6. news-medical.net [news-medical.net]

Technical Guide: Optimizing Cathepsin Inhibitor I in Protein Extraction

This guide details the application of Cathepsin Inhibitor I (specifically Z-Phe-Gly-NHO-Bz ) for preserving protein integrity during Western Blot sample preparation.

Introduction: The Proteolytic Challenge in Lysis

During cell lysis, the rupture of lysosomal membranes releases high concentrations of cysteine proteases, specifically Cathepsins B, L, and S , into the cytosolic fraction. These enzymes, evolved to degrade proteins in acidic environments (pH 4.5–5.0), often retain significant residual activity in neutral lysis buffers (pH 7.0–8.0), leading to the rapid truncation or degradation of sensitive target proteins (e.g., transcription factors, receptors).

Standard protease inhibitor cocktails (containing E-64 or Leupeptin) provide broad coverage but may lack the specific potency or binding kinetics required for high-cathepsin tissues (e.g., liver, kidney, macrophages). Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz) offers a targeted, high-affinity solution to neutralize these specific proteases immediately upon lysis.

Technical Specifications & Mechanism

Chemical Identity:

-

Chemical Name: Z-Phe-Gly-NHO-Bz (Benzyloxycarbonyl-L-phenylalanyl-glycine-N-hydroxysuccinimide ester)

-

CAS Number: 219415-00-0 (varies by salt/ester form; verify with vendor)

-

Molecular Weight: ~475.5 g/mol

-

Target Specificity: Potent inhibitor of Cathepsin B, L, S , and Papain.[6]

Mechanism of Action: Cathepsin Inhibitor I acts as a peptidyl hydroxamate , mimicking the substrate of the cysteine protease. It binds to the active site thiol group of the enzyme. Unlike E-64 (which is irreversible), Z-Phe-Gly-NHO-Bz is often characterized as a tight-binding, reversible inhibitor (though functionally irreversible in the short timescales of lysis due to slow dissociation rates).

Quantitative Efficacy (Ki Values):

| Target Protease | Ki (Inhibition Constant) |

|---|---|

| Cathepsin B | ~150 nM |

| Cathepsin L | ~0.5 nM |

| Calpain I | ~190 nM |

| Calpain II | ~220 nM |[7]

Protocol: Preparation & Application

-

Solvent: Dimethyl sulfoxide (DMSO). Note: Ethanol is not recommended due to solubility limits.

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 4.75 mg of inhibitor powder in 1.0 mL of anhydrous DMSO.

-

-

Storage: Aliquot into 20–50 µL volumes and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

The working concentration depends on the proteolytic density of the sample tissue.

| Sample Type | Recommended Concentration | Dilution Factor (from 10 mM Stock) |

| Standard Cell Lines (HeLa, HEK293) | 10 µM | 1:1000 |

| High-Protease Tissue (Liver, Spleen) | 20 - 50 µM | 1:500 - 1:200 |

| Immune Cells (Macrophages, Neutrophils) | 20 µM | 1:500 |

-

Pre-Chill: Pre-cool the lysis buffer (e.g., RIPA or NP-40) to 4°C.

-

Activation: Add Cathepsin Inhibitor I to the lysis buffer immediately before use.

-

Critical: Do not store lysis buffer with the inhibitor added for >1 hour, as hydroxamates can hydrolyze in aqueous solutions.

-

-

Lysis:

-

Adherent Cells: Wash with ice-cold PBS.[8] Add activated lysis buffer. Scrape and collect.

-

Tissue: Homogenize tissue in activated lysis buffer (ratio: 50 mg tissue per 1 mL buffer).

-

-

Incubation: Agitate on ice for 30 minutes.

-

Clarification: Centrifuge at 12,000–16,000 x g for 15–20 minutes at 4°C.

-

Denaturation: Transfer supernatant to a new tube. Add 4X Laemmli Sample Buffer and boil at 95°C for 5 minutes immediately to permanently denature any remaining proteases.

Visualization of Mechanisms & Workflow

Figure 1: Mechanism of Cathepsin Inhibition This diagram illustrates how lysosomal rupture releases cathepsins and how Inhibitor I blocks the active site.

Caption: Schematic of lysosomal protease release during lysis and the competitive blocking mechanism of Cathepsin Inhibitor I.

Figure 2: Optimized Experimental Workflow Step-by-step protocol flow to ensure maximum protein stability.

Caption: Critical path for sample preparation. Note the "Immediate Use" step to prevent inhibitor hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Inhibitor Precipitation | Stock concentration too high or buffer too cold upon addition. | Vortex vigorously upon addition. Ensure DMSO concentration in final buffer is <2%. |

| Degradation Bands | Insufficient inhibitor concentration for tissue type. | Increase concentration to 50 µM . Add E-64 (10 µM) as a co-inhibitor for irreversible backup. |

| Low Protein Yield | Inhibitor interfering with lysis efficiency (rare). | Ensure inhibitor is added after detergent is fully dissolved in the buffer base. |

| Loss of Activity | Hydrolysis of inhibitor stock. | Use fresh aliquots. Do not store working buffer overnight. |

References

-

Merck/Calbiochem. (n.d.). Cathepsin Inhibitor I - Product Specification. Retrieved from

-

Selleck Chemicals. (n.d.). Cathepsin Inhibitor 1 Chemical Structure and Biological Activity. Retrieved from

-

Sigma-Aldrich. (n.d.). Calpain Inhibitor I (ALLN) and Cathepsin Inhibition Profiles. Retrieved from

-

National Institutes of Health (NIH). (2000). Induction of cell death in neuroblastoma by inhibition of cathepsins B and L (Discusses Z-Phe-Gly-NHO-Bz specificity). Retrieved from

-

Thermo Fisher Scientific. (n.d.). Protease Inhibitor Cocktails and Lysis Buffer Selection Guide. Retrieved from

Sources

- 1. MilliporeSigma Calbiochem Cathepsin L Inhibitor I 1 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 2. selleckchem.com [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cathepsin Inhibitor I The Cathepsin Inhibitor I controls the biological activity of Cathepsin. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. apexbt.com [apexbt.com]

- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

Using Cathepsin Inhibitor I to study autophagy

Application Note: Dissecting Autophagic Flux with Cathepsin Inhibitor I (Z-FA-FMK)

Abstract This guide details the strategic application of Cathepsin Inhibitor I (Z-Phe-Ala-FMK) in autophagy research. Unlike lysosomotropic agents (e.g., Chloroquine) or V-ATPase inhibitors (e.g., Bafilomycin A1) that disrupt lysosomal pH and fusion, Cathepsin Inhibitor I specifically blocks the proteolytic activity of Cathepsins B, L, and S without initially altering lysosomal acidity. This unique mechanism allows researchers to uncouple autophagosome-lysosome fusion from cargo degradation, providing a precise tool to validate the formation of functional autolysosomes.

Introduction: The Logic of Flux Inhibition

Static measurements of autophagy markers (e.g., LC3-II levels) are insufficient to distinguish between autophagy induction and blockage . To measure "flux"—the rate of turnover—inhibitors are used to clamp the pathway.

Most standard inhibitors (Bafilomycin A1, Chloroquine) inhibit acidification, which secondarily blocks both fusion and enzyme activity. Cathepsin Inhibitor I acts downstream of fusion, directly inhibiting the proteases responsible for cargo breakdown.

Key Distinction:

-

Bafilomycin A1: Blocks acidification

Blocks Fusion + Degradation -

Cathepsin Inhibitor I: Blocks Proteases

Fusion Occurs

Mechanism of Action

The following diagram illustrates the autophagy pathway and the specific intervention point of Cathepsin Inhibitor I compared to other common modulators.

Caption: Cathepsin Inhibitor I blocks degradation downstream of fusion, causing autolysosome accumulation.

Experimental Protocol

Phase A: Reagent Preparation

-

Compound: Cathepsin Inhibitor I (Z-Phe-Ala-FMK).

-

Stock Solution: Dissolve in high-grade DMSO to 10 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Concentration: Typically 10–20 µM .

-

Note: Concentrations >50 µM may induce apoptosis in sensitive cell lines (e.g., neuroblastoma).

-

Phase B: The Flux Assay (Western Blot)

This protocol measures the turnover of LC3-II.

-

Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

-

Treatment Groups:

-

Control: DMSO (Vehicle).

-

Induction: Starvation medium (EBSS) or Rapamycin (if testing induction).

-

Flux Block: Cathepsin Inhibitor I (10 µM) added to Control and Induction groups.

-

-

Incubation: Incubate for 2–4 hours .

-

Why short duration? Long-term inhibition (>12h) can lead to lysosomal swelling and cell death, confounding results.

-

-